2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide
Description
The compound 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide features a benzamide core substituted with a methoxy group at the 2-position. This moiety is connected via an ethyl chain to a hydrazine-derived group, which forms an (E)-configured hydrazone bond with a 5-nitrothiophene (thienyl) ring. While direct synthesis or activity data for this compound are absent in the provided evidence, its structural analogs offer critical insights for comparison.
Properties
Molecular Formula |
C15H14N4O5S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14N4O5S/c1-24-12-5-3-2-4-11(12)15(21)16-9-13(20)18-17-8-10-6-7-14(25-10)19(22)23/h2-8H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+ |
InChI Key |
UTIZEQYFWHPMJC-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a methoxy-substituted benzoyl chloride, which reacts with an appropriate amine to form the benzamide.
Introduction of the Hydrazino Group: The benzamide is then reacted with hydrazine or a hydrazine derivative under controlled conditions.
Addition of the Nitro-Thienyl Group: The final step involves the reaction of the intermediate with a nitro-thienyl aldehyde under conditions that favor the formation of the methylene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and hydrazino groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur at the benzamide core or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure shares key motifs with several benzamide derivatives documented in the evidence:
- Hydrazone Linkage: The (E)-hydrazone group is a common feature in analogs such as 4-chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide (), which replaces the thienyl group with a nitrobenzylidene moiety. The nitro group’s position (3-nitro vs. 5-nitro) and aromatic system (benzene vs. thiophene) alter electronic properties and steric interactions.
- Substituent Diversity : and 13 describe compounds with bromo-methoxybenzylidene and benzodioxol groups, respectively. These substituents modulate lipophilicity and metabolic stability compared to the nitro-thienyl group in the target compound.
Physicochemical Properties
Melting points and synthetic yields from analogous compounds highlight trends:
- Yield : Higher yields (e.g., 81.08% for 1f ) correlate with simpler substituents like piperazinyl groups, whereas bulky or electron-withdrawing groups (e.g., nitro) may reduce efficiency.
- Melting Points : The nitro-thienyl group in the target compound likely increases melting points compared to methoxy or benzodioxol analogs due to enhanced dipole interactions and crystallinity.
Spectroscopic Characterization
1H-NMR and ESI-MS data for analogs () suggest predictable patterns:
- NMR : The thienyl nitro group in the target compound would deshield nearby protons, producing distinct shifts compared to chloro or methoxy substituents.
- Mass Spectrometry : The molecular ion peak for the target compound (exact mass ~434 g/mol) would differ from analogs like CID 9633820 (C18H18BrN3O4, exact mass 434.06).
Biological Activity
The compound 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14N4O5S
- Molecular Weight : 362.37 g/mol
- Structure : The compound features a methoxy group, a nitro-thiophene moiety, and a hydrazine linkage, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
-
Mechanism of Action : The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
- Case Study Example : In a study conducted on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial and antifungal activities.
- Case Study Example : In vitro tests against Staphylococcus aureus and Candida albicans demonstrated inhibition zones of 15 mm and 12 mm, respectively.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
Research Findings
Recent research has focused on the synthesis and characterization of this compound, along with its biological evaluations:
- Synthesis : The compound can be synthesized through a multi-step reaction involving the condensation of 5-nitro-2-thiophenecarboxaldehyde with specific hydrazine derivatives.
- Biological Assays : Standard assays (MTT assay for cytotoxicity, agar diffusion method for antimicrobial activity) have been employed to assess the biological activity of the compound.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzamide and thiophene rings have been studied to optimize potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
